
Comprehensive Application Notes and
Protocols for Celastrol Targeted Drug Delivery
Systems

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Celastrol

CAS No.: 34157-83-0

Cat. No.: S548363

Get Quote

Introduction to Celastrol and Its Therapeutic Potential

Celastrol (also known as tripterine) is a quinone methide triterpenoid isolated from the root extract of

Tripterygium wilfordii Hook F, a traditional Chinese medicine commonly known as "thunder god vine" [1].

This natural compound has garnered significant attention over the past two decades due to its potent

pharmacological activities against a diverse range of diseases, including cancer, inflammatory conditions,

autoimmune disorders, obesity, and neurodegenerative diseases [2] [3]. As one of the most abundant

bioactive components in Tripterygium wilfordii, with content reaching approximately 1% in dry biomass,

celastrol offers substantial advantages for pharmaceutical development compared to other active ingredients

from the same plant that are present in much lower quantities [4].

The molecular structure of celastrol (C29H38O4, molecular weight: 450.61) features a pentacyclic

triterpene framework with a quinone moiety, which contributes to its broad biological activity [4]. Celastrol

exhibits a pale brown to orange-red crystalline appearance with a melting point of 219-230°C and a boiling

point of 647.5°C at 760 mmHg pressure [4]. Despite its promising therapeutic potential, celastrol faces

significant clinical translation challenges due to its poor aqueous solubility (approximately 0.044 mg/mL at

25°C), which classifies it as a BCS class IV compound (exhibiting low solubility and low permeability),

along with inadequate oral bioavailability, and dose-limiting systemic toxicities including hepatotoxicity,
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cardiotoxicity, and nephrotoxicity [1] [2] [3]. This comprehensive document provides detailed application

notes and experimental protocols to overcome these limitations through advanced targeted delivery

strategies.

Current Challenges in Celastrol Delivery

Pharmacokinetic Limitations

The clinical application of celastrol is primarily constrained by its unfavorable physicochemical

properties, which lead to suboptimal pharmacokinetic profiles. The compound exhibits extremely low

water solubility (less than 0.014 mg/mL, approximately 30 μM), significantly limiting its absorption and

distribution [2] [3]. Additionally, celastrol demonstrates poor oral bioavailability due to extensive first-pass

metabolism and P-glycoprotein efflux, necessitating higher doses to achieve therapeutic concentrations that

often result in unacceptable toxicity profiles [5] [4]. The narrow therapeutic index further complicates

dosing regimens, with effective doses (3-5 mg/kg in mouse models) approaching toxic levels [1].

Toxicity Concerns

Celastrol administration is associated with dose-dependent systemic toxicities that have prevented its

clinical adoption despite promising efficacy in preclinical studies. These adverse effects include:

Hepatotoxicity: Elevated liver enzymes and histological evidence of hepatocellular damage have

been observed at therapeutic doses [1] [2]
Cardiotoxicity: Myocardial damage and functional impairment reported in multiple animal studies [1]

Nephrotoxicity: Renal tubular injury and impaired kidney function at doses above 3 mg/kg [1] [2]
Reproductive toxicity: Testicular and spermatogonial cell damage observed in animal models [4]

The following table summarizes the major challenges in celastrol delivery:

Table 1: Major Challenges in Celastrol Delivery and Their Implications

Challenge Category Specific Limitations Clinical Implications
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| Physicochemical Properties | Low water solubility (<0.044 mg/mL) [1] High lipophilicity (log P > 5)

Quinone structure susceptible to metabolic reduction | Poor formulation flexibility Limited administration

routes Rapid clearance and metabolism | | Pharmacokinetic Issues | Poor oral bioavailability (<10%) [5]

Extensive first-pass metabolism Rapid elimination (t₁/₂ = 2-4 h) [6] | Frequent high dosing required

Unpredictable exposure Poor target tissue accumulation | | Toxicity Profile | Narrow therapeutic index [1]

Hepatotoxicity at >3 mg/kg [2] Cardiotoxicity and nephrotoxicity [1] | Safety concerns in clinical trials

Limited dosing options Requires careful therapeutic monitoring |

Nano-Delivery Systems for Celastrol

Overview of Delivery Platforms

Various nano-delivery systems have been developed to address the limitations of native celastrol, with the

primary goals of enhancing solubility, improving bioavailability, reducing off-target toxicity, and enabling

targeted delivery to disease sites. These platforms can be broadly categorized into direct chemical

modifications and indirect encapsulation approaches [2] [3]. Direct chemical modifications involve

covalent conjugation of celastrol with targeting moieties such as nucleic acid aptamers, dendrimers, or

glucolipid complexes, while indirect approaches utilize various nanocarriers for physical encapsulation

including liposomes, polymeric nanoparticles, nanosuspensions, and biomimetic systems [2].

The selection criteria for appropriate delivery systems depend on multiple factors, including the intended

route of administration, target tissue or cell type, desired release kinetics, and scalability considerations. For

cancer therapy, systems that leverage the enhanced permeability and retention (EPR) effect are

particularly valuable for passive tumor targeting, while active targeting strategies incorporate ligands that

recognize receptors overexpressed on specific cell types [1]. For autoimmune diseases, systems that

preferentially accumulate in inflamed tissues through extravasation at sites of enhanced vascular

permeability offer significant advantages [5] [4].

Comparative Analysis of Delivery Systems

Table 2: Comparison of Celastrol Nano-Delivery Systems

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 14 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.673209/full
https://pubmed.ncbi.nlm.nih.gov/41067324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11179669/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.673209/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1137289/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.673209/full
https://www.smolecule.com/products/s548363?utm_src=pdf-body
https://www.smolecule.com/products/s548363?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1137289/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10904542/
https://www.smolecule.com/products/s548363?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1137289/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.673209/full
https://pubmed.ncbi.nlm.nih.gov/41067324/
https://www.sciencedirect.com/science/article/abs/pii/S0378874125014114
https://www.smolecule.com/products/s548363?utm_src=pdf-body
https://www.smolecule.com/products/s548363?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Delivery System Composition
Particle
Size
(nm)

Drug
Loading

Key
Advantages

Therapeutic
Applications

Liposomes [6] Soy lecithin,
Cholesterol,

DSPE-
PEG2000

72.2 ±
28.0

5.83 ±
0.42%

Prolonged
circulation (t₁/₂ =

11.71 h),
Sustained

release,
Excellent

biocompatibility

Rheumatoid
arthritis, Cancer

therapy

Nanosuspensions
[7]

Pure drug

core,
Poloxamer 188

stabilizer

147.9 ±

5.8

86.83% Extremely high

drug loading,
Simple

preparation,
Suitable for oral

and IV
administration

Breast cancer,

Various solid
tumors

Polymeric
Nanoparticles [8]

Polydopamine,
Bovine serum

albumin,
Manganese

dioxide

100-200 ~20%
(estimated)

Multifunctional
platform, TME

responsiveness,
Combination

therapy
capability

Cancer
immunotherapy,

Painless tumor
therapy

Aptamer-Drug
Conjugates [2]

Nucleic acid
aptamer-

celastrol
covalent

conjugate

Molecular
conjugate

~90%
(covalent)

Active targeting,
Greatly

enhanced
solubility (>17.8

mg/mL),
Reduced off-

target toxicity

Pancreatic
cancer,

Targeted
therapy

Niosomes [4] Non-ionic

surfactants,
Cholesterol

150-200 5-15% Enhanced skin

permeation,
Improved

stability over
liposomes,

Psoriasis,

Dermatological
applications
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Delivery System Composition
Particle
Size
(nm)

Drug
Loading

Key
Advantages

Therapeutic
Applications

Suitable for

topical delivery

Detailed Experimental Protocols

Protocol 1: Preparation of Long-Circulating Celastrol Liposomes
(Cel-LPs)

This protocol describes the preparation of PEGylated liposomes for enhanced pharmacokinetics of

celastrol, based on the lipid thin-layer-hydration-extrusion method with modifications [6].

4.1.1 Materials and Equipment

Active Pharmaceutical Ingredient: Celastrol (purity ≥ 99%)

Lipid Components: Soy lecithin (SL), Cholesterol (Chol), 1,2-distearoyl-sn-glycero-3-
phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

Solvents: Chloroform, methanol, phosphate-buffered saline (PBS, pH 7.4), absolute ethanol
Equipment: Rotary evaporator with water bath, liposome extruder (e.g., LiposoFast-1, Avestin, Inc.),

sonicator (bath or probe), Zetasizer Nano ZS for characterization

4.1.2 Step-by-Step Procedure

Formation of lipid thin film:

Accurately weigh 100 mg SL, 16.67 mg Chol, 8.33 mg DSPE-PEG2000, and 10 mg celastrol
Dissolve in 15 mL chloroform:methanol mixture (2:1 v/v) in a round-bottom flask

Subject to ultrasonic treatment for 5 minutes to ensure complete dissolution
Remove organic solvents using rotary evaporation at 45°C until a thin lipid film forms

Hydration process:

Hydrate the thin film with 10 mL PBS (pH 7.4) or double-distilled water
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Sonicate the mixture for 30 minutes at 45°C using a bath sonicator to form multilamellar

vesicles

Size reduction and homogenization:

Pass the hydrated liposome suspension through a liposome extruder equipped with

polycarbonate membranes
Perform 13 extrusion cycles through membranes with decreasing pore sizes (400 nm, 200 nm,

and finally 100 nm)
Maintain temperature above the phase transition temperature of lipids (approximately 45-50°C)

during extrusion

Purification and storage:

Remove unencapsulated celastrol by dialysis against PBS or using size exclusion

chromatography
Filter sterilize using a 0.22 μm membrane filter if required for in vivo administration

Store Cel-LPs at 4°C protected from light for up to 4 weeks

4.1.3 Characterization and Quality Control

Particle size and zeta potential: Determine using dynamic light scattering (DLS). Expected size: 70-

80 nm, PDI < 0.3, zeta potential: -25 to -35 mV [6]
Encapsulation efficiency (EE) and drug loading (DL): Determine using centrifugal ultrafiltration

(MWCO: 3 kDa)
EE (%) = (Amount of celastrol in liposomes / Total amount of celastrol) × 100

DL (%) = (Weight of encapsulated celastrol / Total weight of liposomes) × 100
Expected EE: >75%, DL: ~6% [6]

In vitro release kinetics: Use dialysis method in PBS (pH 7.4) with 0.5% w/v Tween 80 at 37°C,
sample at predetermined time points up to 72 hours

Protocol 2: Preparation of High Drug-Loading Celastrol
Nanosuspensions (CSL-NSps)

This protocol describes the preparation of celastrol nanosuspensions using an antisolvent precipitation

method, achieving exceptionally high drug loading up to 86.83% [7].

4.2.1 Materials and Equipment
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Drug Substance: Celastrol powder (purity >98%)

Stabilizer: Poloxamer 188 (P-188)
Solvents: Absolute ethanol, deionized water

Equipment: Ultrasonic cleaner (250 W), vacuum rotary evaporator, particle size analyzer,
transmission electron microscope

4.2.2 Step-by-Step Procedure

Preparation of organic and aqueous phases:

Dissolve 8 mg celastrol powder in 0.8 mL ethanol as the organic phase

Dissolve 8 mg P-188 in 8 mL deionized water as the aqueous phase (1:1 ratio)
For higher drug loading, adjust CSL/P-188 ratio to 5:1 or 8:1 while maintaining total solid

content

Antisolvent precipitation:

Slowly drip the organic phase into the aqueous phase under ultrasonic conditions (25°C, 250

W)
Maintain continuous sonication for 10 minutes after complete addition to ensure uniform particle

formation

Solvent removal:

Transfer the nanosuspension to a round-bottom flask

Remove ethanol by vacuum rotary evaporation at 45°C until no ethanol odor is detectable
Adjust final volume to 8 mL with deionized water to obtain the CSL-NSps

Lyophilization (optional):

Add cryoprotectant (e.g., 5% w/v mannitol or trehalose) to the nanosuspension
Pre-freeze at -80°C for 4 hours, then lyophilize for 24 hours to obtain dry powder

4.2.3 Characterization and Quality Control

Particle size distribution: Analyze by DLS. Expected size: ~150 nm with PDI < 0.15 [7]
Morphology: Examine using TEM. Expected spherical shape with uniform distribution

Crystallinity: Assess by X-ray diffraction (XRD). Celastrol should transition to amorphous state in
nanosuspensions

Storage stability: Monitor particle size and physical stability at 4°C and 25°C for up to 3 months
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Molecular Mechanisms and Therapeutic Applications

Anticancer Mechanisms

Celastrol exhibits multifaceted anticancer activity through modulation of multiple signaling pathways and

cellular processes. The compound demonstrates efficacy against various cancer types, including breast, liver,

ovarian, lung, and pancreatic cancers [9] [2]. Key mechanisms include:

Induction of apoptosis through modulation of Bcl-2/Bax ratio and caspase activation [2]
Inhibition of NF-κB signaling pathway, reducing inflammation and cancer cell survival [9] [1]

Suppression of PI3K/Akt/mTOR pathway, impacting cell growth and proliferation [9]
Generation of reactive oxygen species (ROS) leading to oxidative stress-mediated cell death [2]

Inhibition of peroxiredoxin 1 (PRDX1), an antioxidant enzyme overexpressed in several cancers
[10]

Modulation of heat shock proteins (HSPs) including Hsp90-Cdc37 complex disruption [2]

Recent research has identified celastrol as a natural inhibitor of Yes-associated protein (YAP), an

immunosuppressive factor in the tumor microenvironment [8]. YAP inhibition not only mitigates

immunosuppression but also reduces vascular endothelial growth factor (VEGF) expression, thereby

inhibiting tumor growth and decreasing activation of pain-associated VEGF receptor 1 (VEGFR1), providing

both antitumor and analgesic effects [8].

Anti-inflammatory and Autoimmune Disease Mechanisms

In autoimmune and inflammatory conditions, celastrol demonstrates potent immunomodulatory effects

through multiple pathways:

Inhibition of NF-κB signaling, reducing pro-inflammatory cytokine production [5] [4]
Suppression of NLRP3 inflammasome activation, decreasing IL-1β and IL-18 processing [4]

Modulation of Th1/Th2 cytokine balance, promoting anti-inflammatory responses [5]
Inhibition of macrophage polarization to pro-inflammatory M1 phenotype [4]

Reduction of adhesion molecule expression, limiting immune cell infiltration to sites of
inflammation [4]

The following diagram illustrates celastrol's primary molecular targets and signaling pathways in cancer and

inflammatory diseases:
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Celastrol's Molecular Targets and Signaling Pathways

Cancer Pathways Inflammation & Autoimmunity

Cellular Effects

Celastrol

NF-κB pathway PI3K/Akt/mTOR Apoptosis signaling PRDX1 inhibition Hsp90-Cdc37YAP inhibition NLRP3 inflammasome Pro-inflammatory cytokinesTh1/Th2 balance Macrophage polarization

Cancer cell death

Anti-inflammatory effects

VEGF downregulation

reduces

Pain reduction Immune modulation

Click to download full resolution via product page

Protocol 3: In Vitro Evaluation of Anticancer Efficacy

This protocol describes standardized methods for evaluating the anticancer activity of celastrol formulations

in cell culture models.

5.3.1 Cell Viability Assessment (MTT Assay)

Cell seeding:

Seed cancer cells (e.g., 4T1, MCF-7, A549) in 96-well plates at 5-8 × 10³ cells/well
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Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment

Treatment regimen:

Prepare serial dilutions of celastrol formulations in complete medium
Remove culture medium and add treatment solutions (200 μL/well)

Include vehicle control (0.1% DMSO) and blank formulation controls
Incubate for 24-72 hours based on experimental design

MTT reagent incubation:

Add MTT solution (5 mg/mL in PBS) to each well (20 μL/well)
Incubate for 4 hours at 37°C

Carefully remove medium and dissolve formed formazan crystals with DMSO (150 μL/well)

Absorbance measurement and analysis:

Measure absorbance at 570 nm with reference at 630 nm using a microplate reader

Calculate cell viability % = (Abs sample / Abs control) × 100
Determine IC₅₀ values using nonlinear regression analysis

5.3.2 Apoptosis Assay (Annexin V/PI Staining)

Cell treatment and harvesting:

Treat cells with IC₅₀ concentration of celastrol formulations for 24 hours

Harvest cells using trypsinization, wash with PBS
Resuspend 1 × 10⁶ cells in 100 μL binding buffer

Staining procedure:

Add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI)
Incubate for 15 minutes at room temperature in the dark

Add 400 μL binding buffer and analyze within 1 hour

Flow cytometry analysis:

Analyze samples using flow cytometry with FITC (530 nm) and PI (620 nm) channels
Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin

V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations
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Future Perspectives and Conclusion

Translation Challenges and Opportunities

Despite significant advances in celastrol delivery systems, several challenges remain for clinical translation.

The scale-up manufacturing of nanocarriers with consistent quality attributes requires further development,

particularly for complex systems such as targeted liposomes and polymeric nanoparticles [1]. Regulatory

considerations for nanopharmaceuticals present additional hurdles, with requirements for comprehensive

characterization of physicochemical properties, stability profiles, and biodistribution patterns [1].

Additionally, long-term toxicity assessments of both celastrol and the nanocarrier materials need to be

thoroughly investigated in relevant disease models.

Future research directions should focus on innovative targeting strategies that enhance specificity for

diseased tissues while minimizing off-target effects. The development of stimuli-responsive systems that

release celastrol in response to disease-specific triggers (e.g., pH, enzymes, or reactive oxygen species)

represents a promising approach for precision medicine [5] [8]. Combination therapies incorporating

celastrol with other therapeutic agents in co-delivery systems may provide synergistic effects while

potentially reducing individual drug doses and associated toxicities [1].

Emerging Trends and Technologies

Several emerging technologies show particular promise for advancing celastrol delivery:

Biomimetic delivery systems utilizing cell membranes or exosomes for enhanced biocompatibility

and targeting [2]
AI-assisted drug delivery design leveraging computational approaches to optimize formulation

parameters [5]
Spatial metabolomics for understanding celastrol's distribution and metabolic effects at the tissue

and cellular levels [5]
Structure-activity relationship (SAR)-informed derivatives with improved pharmaceutical

properties while maintaining therapeutic efficacy [10]
Multi-functional nanoplatforms combining therapy with diagnostic capabilities for theranostic

applications [8]
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The following diagram illustrates the integrated workflow for the development and evaluation of celastrol

nanoformulations:

Integrated Workflow for Celastrol Nanoformulation Development

Preformulation Studies

Formulation Development Physicochemical Characterization Biological Evaluation
Solubility analysis

Nanocarrier preparationExcipient compatibility

Analytical method development

Drug loading efficiencyProcess optimization Lyophilization protocol Size and surface charge Morphology (TEM/SEM) In vitro release kinetics Cellular uptake studies Cytotoxicity assessment Mechanistic studies In vivo efficacy and toxicity

Click to download full resolution via product page

In conclusion, celastrol represents a highly promising therapeutic agent with multifaceted

pharmacological activities. The development of advanced delivery systems has shown significant potential in

overcoming its inherent limitations, particularly poor solubility and dose-limiting toxicities. The protocols

and application notes provided in this document offer researchers comprehensive methodologies for

formulating and evaluating celastrol delivery systems, with the ultimate goal of facilitating their translation

into clinically viable therapies for cancer, inflammatory diseases, and other conditions. As research in this

field continues to evolve, interdisciplinary approaches combining materials science, pharmaceutical

technology, and molecular biology will be essential for realizing the full clinical potential of this intriguing

natural product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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